1-(2,4-Dichlorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)ethanol involves esterification and reduction from its acetic acid counterpart. Yang Lirong (2007) outlined a method achieving over 95% yield by esterifying at room temperature for 3 hours and reducing at 75°C for 5 hours, demonstrating the efficiency of this synthesis method (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)ethanol, and related compounds, have been characterized using various spectroscopic techniques. For instance, Y. Mary et al. (2015) used HF and DFT methods to analyze the molecular structure, showing the stability and charge distribution within the molecule (Y. Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Dichlorophenyl)ethanol demonstrate its versatility as a reagent. For instance, Tengyun Wei et al. (2019) developed an enzymatic process for its synthesis, highlighting its role as a chiral intermediate in chemical synthesis (Tengyun Wei et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility and boiling point, of 1-(2,4-Dichlorophenyl)ethanol are crucial for its application in synthesis processes. However, specific studies focusing on these properties were not identified in the current literature search, suggesting a gap in the available research.
Chemical Properties Analysis
The chemical properties of 1-(2,4-Dichlorophenyl)ethanol, including its reactivity and stability under different conditions, are essential for its use in chemical synthesis. Eixelsberger et al. (2013) detailed the scale-up and intensification of bioproduction for a related compound, highlighting the economic and practical aspects of producing chiral alcohols (Eixelsberger et al., 2013).
Scientific Research Applications
Biocatalysis for Antifungal Agents : It's used as a chiral intermediate in the synthesis of antifungal agents like Miconazole. A study demonstrated the use of a new bacterial strain, Acinetobacter sp., for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity (Miao et al., 2019).
Synthesis of Pharmaceutical Intermediates : It's a key intermediate in producing L-cloprenaline for relieving asthma symptoms. The asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol was achieved using Alternaria alternata isolate with high efficiency (Kurbanoğlu et al., 2009).
Enzymatic Synthesis for Drug Production : A novel biopreparation method using recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri was reported for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate in luliconazole synthesis (Wei et al., 2019).
Antifungal Activity of Ethers : Study on ethers of 1-(2,4-dichlorophenyl)-2-(1-H-imidazolyl)ethanol showed that lipophilicity and steric contributions from aliphatic chains significantly influence antifungal activity against yeast (Tournaire‐Arellano et al., 1998).
Lignin Model Compound Oxidation Study : It's used as a model compound in the study of the oxidation of lignin by chlorine dioxide, contributing to research on environmental pollution and bleaching processes in the paper industry (Nie et al., 2014).
Safety And Hazards
Relevant Papers
Several papers have been published on “1-(2,4-Dichlorophenyl)ethanol” and related compounds . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications in synthetic organic chemistry. Further reading of these papers would provide more detailed information on the compound .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933131 | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)ethanol | |
CAS RN |
1475-13-4 | |
Record name | 2,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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